molecular formula C6H2BrClN2 B1446205 4-Bromo-6-chloropicolinonitrile CAS No. 1206247-90-6

4-Bromo-6-chloropicolinonitrile

Cat. No.: B1446205
CAS No.: 1206247-90-6
M. Wt: 217.45 g/mol
InChI Key: ZFLIBHNMSZUJON-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropicolinonitrile: is an organic compound with the molecular formula C6H2BrClN2 . It is a derivative of picolinonitrile, featuring both bromine and chlorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-chloropicolinonitrile can be synthesized through various methods. One common approach involves the halogenation of picolinonitrile. The reaction typically employs bromine and chlorine sources under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-6-chloropicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropicolinonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the derivative and the biological context .

Comparison with Similar Compounds

  • 4-Bromo-2-chloropyridinecarbonitrile
  • 6-Bromo-4-chloropyridinecarbonitrile
  • 4-Chloro-6-bromopyridinecarbonitrile

Comparison: 4-Bromo-6-chloropicolinonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

IUPAC Name

4-bromo-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIBHNMSZUJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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